N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride
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Overview
Description
SB-277011 (hydrochloride) is a potent, selective, orally active dopamine D3 receptor antagonist. It is known for its high selectivity for dopamine D3 receptors over other dopamine receptors, making it a valuable tool in neuroscience research. The compound crosses the blood-brain barrier and has been studied for its potential therapeutic applications in treating addiction and other neurological disorders .
Mechanism of Action
Target of Action
SB 277011 Hydrochloride, also known as SB-277011A hydrochloride, is a potent, selective, orally active, and brain-penetrant antagonist of the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is located in the brain and plays a crucial role in the dopaminergic neurotransmission .
Mode of Action
SB 277011 Hydrochloride interacts with its target, the dopamine D3 receptor, by binding to it and acting as an antagonist . This means that it blocks the action of dopamine, a neurotransmitter, at the D3 receptor . The Ki values of SB 277011 Hydrochloride for rodent and human D3 receptors are 10.7 nM and 11.2 nM respectively .
Biochemical Pathways
The primary biochemical pathway affected by SB 277011 Hydrochloride is the dopaminergic neurotransmission pathway . By blocking the D3 receptor, SB 277011 Hydrochloride prevents dopamine from exerting its normal effects, thus altering the signaling in this pathway .
Pharmacokinetics
This allows it to reach its target, the D3 receptor, which is located in the brain .
Result of Action
The antagonistic action of SB 277011 Hydrochloride on the D3 receptor has been shown to inhibit cocaine-seeking behavior and cocaine-enhanced brain stimulation reward in rats . This suggests that SB 277011 Hydrochloride could potentially be useful in the treatment of cocaine and methamphetamine addiction .
Biochemical Analysis
Biochemical Properties
SB 277011 Hydrochloride acts as a potent and selective antagonist at the D3 dopamine receptor . It interacts with the D3 receptor with a Ki value of 8.0, showing 80-100 times more selectivity for the D3 receptor over the D2, 5-HT1B, and 5-HT1D receptors .
Cellular Effects
The effects of SB 277011 Hydrochloride on cells are primarily mediated through its antagonistic action on the D3 dopamine receptor . It can influence cell function by modulating the activity of this receptor, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
SB 277011 Hydrochloride exerts its effects at the molecular level primarily through its interaction with the D3 dopamine receptor . As an antagonist, it binds to this receptor and inhibits its activity, which can lead to changes in downstream signaling pathways, enzyme activity, and gene expression .
Metabolic Pathways
SB 277011 Hydrochloride is involved in the dopamine signaling pathway through its interaction with the D3 dopamine receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-277011 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of SB-277011 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for industrial equipment, and ensuring compliance with regulatory standards. Purification steps, such as crystallization and chromatography, are employed to achieve the required purity levels for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
SB-277011 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
SB-277011 (hydrochloride) has a wide range of scientific research applications, including:
Neuroscience: Used to study the role of dopamine D3 receptors in brain function and behavior. .
Pharmacology: Employed in the development of new therapeutic agents targeting dopamine D3 receptors for the treatment of addiction, schizophrenia, and other neurological disorders
Cell Signaling: Utilized in studies investigating dopamine receptor-mediated cell signaling pathways and their implications in various physiological and pathological conditions
Comparison with Similar Compounds
Similar Compounds
SB-269970 (hydrochloride): Another selective dopamine receptor antagonist with different receptor selectivity profiles.
SB-505124 (hydrochloride): A compound with similar structural features but different pharmacological properties.
SB-699551 (dihydrochloride): A related compound with distinct receptor binding characteristics.
Uniqueness
SB-277011 (hydrochloride) is unique due to its high selectivity for dopamine D3 receptors, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes. Its ability to cross the blood-brain barrier and its oral bioavailability further enhance its utility in both research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O.ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPTUMKZXQOJCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.